molecular formula C22H24N2O6S B1237912 N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide

Cat. No. B1237912
M. Wt: 444.5 g/mol
InChI Key: PASLVDANCAJCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide is a member of 1,3-oxazoles.

Scientific Research Applications

Synthesis and Antioxidant Activity

Research has shown the synthesis of various amidomethane sulfonyl-linked bis heterocycles, including compounds similar to N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide, demonstrating significant antioxidant activities. For instance, E-(2-(p-methylphenyl)lsulfonylethenesulfonyl)-N-(4-(p-methylphenyl)oxazol-2-yl)acetamide exhibited excellent antioxidant activity, surpassing that of ascorbic acid (Talapuru et al., 2014).

Anticancer Evaluation

A series of 4-arylsulfonyl-1,3-oxazoles, similar in structure to N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide, have been synthesized and shown to have anticancer properties. One compound, in particular, displayed significant activity against specific cancer cell lines, suggesting its potential as a lead compound for further antitumor studies (Zyabrev et al., 2022).

Antibacterial and Antienzymatic Potential

In another study, N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized, indicating potential antibacterial agents against various bacterial strains and moderate inhibitors of α-chymotrypsin enzyme. This suggests the relevance of such compounds, including N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide, in developing antibacterial treatments (Siddiqui et al., 2014).

Fluorescent Molecular Probes

Compounds like N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide are structurally similar to some diphenyloxazoles used as fluorescent solvatochromic dyes. These compounds demonstrate solvent-dependent fluorescence, which can be utilized in developing sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibitors

Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, structurally related to N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide, have been synthesized and found to inhibit VEGFR-2. This indicates their potential in anticancer treatments, particularly in inhibiting angiogenesis (Ghorab et al., 2016).

properties

Molecular Formula

C22H24N2O6S

Molecular Weight

444.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfonyl]acetamide

InChI

InChI=1S/C22H24N2O6S/c1-14-7-5-6-8-17(14)22-24-19(15(2)30-22)12-31(26,27)13-21(25)23-18-11-16(28-3)9-10-20(18)29-4/h5-11H,12-13H2,1-4H3,(H,23,25)

InChI Key

PASLVDANCAJCEE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)(=O)CC(=O)NC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)(=O)CC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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